Methyl 1-((2-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Methyl 1-((2-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a hydroxyphenyl group, a 2-fluorophenyl substituent, and a furan-2-yl moiety. While detailed pharmacological data are unavailable in the provided evidence, its structural attributes suggest possible applications in medicinal chemistry, particularly due to the presence of electronegative fluorine and hydrogen-bond-capable hydroxyl and ester groups.
Properties
IUPAC Name |
methyl 1-[(2-fluorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4S/c1-30-21(29)13-8-10-26(11-9-13)17(14-5-2-3-6-15(14)23)18-20(28)27-22(32-18)24-19(25-27)16-7-4-12-31-16/h2-7,12-13,17,28H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVIZTLIFSWTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-((2-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound features a piperidine ring substituted with a 2-fluorophenyl group and a furan derivative linked to a thiazole-triazole moiety. The structural complexity suggests multiple sites for interaction with biological targets.
Antiviral Activity
Research indicates that compounds with similar triazole structures exhibit antiviral properties. For instance, derivatives of 1,2,3-triazole have shown effectiveness against various viruses by inhibiting hemagglutinating activity and neuraminidase activity in influenza viruses. The presence of specific substituents in the triazole ring can enhance or diminish this activity .
Anticancer Properties
Compounds containing five-membered heterocycles like triazoles and thiazoles have been associated with anticancer effects. Studies have demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the disruption of cellular signaling pathways and the induction of oxidative stress . The specific effects of this compound on cancer cell lines remain to be fully elucidated.
Antimicrobial Activity
Similar compounds have shown promising antimicrobial properties against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways. The specific antimicrobial spectrum of the compound should be investigated to establish its efficacy against resistant strains.
The precise mechanisms by which this compound exerts its biological effects are not fully characterized. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in viral replication or tumor growth regulation.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies exploring similar compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Neelgundmath et al. (2015) | Various triazole derivatives | Anticancer | Induced apoptosis in Hep2 cells; cytotoxic effects observed |
| Benci et al. (2012) | Triazole derivatives | Antiviral | Inhibition of influenza virus hemagglutination |
| Kini et al. (2012) | Coumarin and derivatives | Anticancer | Cytotoxic effects against breast carcinoma |
These studies highlight the importance of structural modifications in enhancing biological activities.
Comparison with Similar Compounds
4-[(2-Ethyl-6-Hydroxy[1,3]Thiazolo[3,2-b][1,2,4]Triazol-5-yl)(3-Fluorophenyl)Methyl]-1-Piperazinyl}(2-Furyl)Methanone
- Core Differences: Thiazolo-triazole substituent: Ethyl group at position 2 vs. furan-2-yl in the target compound . Fluorophenyl position: 3-Fluorophenyl vs. 2-fluorophenyl in the target compound, altering steric and electronic interactions . Piperazine vs. Piperidine: The piperazinyl methanone group introduces a secondary amine and ketone, contrasting with the piperidine-4-carboxylate ester’s tertiary amine and ester functionality .
- The 3-fluorophenyl substituent could reduce steric hindrance near the core compared to the 2-fluorophenyl group.
Methyl 1-(2-Fluorophenyl)-6-(Thiophen-2-yl)-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate
- Core Differences: Heterocyclic system: Pyrazolo[3,4-b]pyridine vs. Substituent: Thiophen-2-yl vs. Ester position: Both compounds feature a methyl ester, but the pyrazolo-pyridine core may confer distinct electronic properties.
- Physicochemical Implications :
- Thiophene’s sulfur atom increases polarizability compared to furan’s oxygen, possibly enhancing hydrophobic interactions.
Comparative Data Table
Key Research Findings and Implications
Heterocyclic Core : The thiazolo-triazole system’s fused rings provide rigidity, which could enhance target binding selectivity versus the pyrazolo-pyridine’s flexibility .
Solubility and Bioavailability : The hydroxyl and ester groups in the target compound may improve aqueous solubility relative to the ethyl-substituted analogue, favoring oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
